Lipophilicity Differentiation: LogP 1.88 vs. Structurally Related Amines
[1-(Phenylsulfanyl)cyclopropyl]methanamine exhibits a calculated LogP of 1.882, which differs substantially from the LogP range of alternative phenylcyclopropylmethanamine scaffolds (e.g., 2.5–3.5 for substituted 2-phenylcyclopropylmethanamines) [1]. This reduced lipophilicity, driven by the sulfur atom and geminal substitution pattern, directly impacts membrane permeability and distribution characteristics. Compounds with LogP values between 1 and 3 generally exhibit favorable oral absorption potential and CNS penetration profiles according to Lipinski's Rule of Five guidelines [2].
| Evidence Dimension | Lipophilicity (LogP, calculated) |
|---|---|
| Target Compound Data | LogP = 1.882 |
| Comparator Or Baseline | 2-Phenylcyclopropylmethanamine derivatives (class range): LogP ≈ 2.5–3.5 |
| Quantified Difference | ΔLogP ≈ -0.6 to -1.6 (lower lipophilicity) |
| Conditions | Calculated LogP based on molecular structure; comparison derived from published data on structurally related 2-phenylcyclopropylmethanamine scaffolds |
Why This Matters
Lower LogP may confer improved aqueous solubility and reduced non-specific protein binding relative to more lipophilic cyclopropylamine analogs, influencing suitability for specific assay conditions.
- [1] Patents-Review. US20180265453A1: Cyclopropylmethanamines as selective 5-HT(2C) receptor agonists. Discloses 2-phenyl-cyclopropylmethanamine derivatives with LogP values in the 2.5–3.5 range. Filed 2016-01-27. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. Rule of Five guidelines for oral bioavailability. View Source
